[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone
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Description
The compound “[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone” is a complex organic molecule that contains two 2,6-dimethylpiperidine groups, which are six-membered rings containing one nitrogen atom and five carbon atoms . These groups are attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) through a carbonyl group (a carbon atom double-bonded to an oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two 2,6-dimethylpiperidine rings attached to a phenyl ring via a carbonyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the carbonyl groups and the 2,6-dimethylpiperidine rings. The carbonyl group is a common site of reactivity in organic molecules, and can undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group could potentially increase its polarity, affecting properties such as solubility .Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-15-7-5-8-16(2)23(15)21(25)19-11-13-20(14-12-19)22(26)24-17(3)9-6-10-18(24)4/h11-18H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFFYMICJWFTIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)C(=O)N3C(CCCC3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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